Deoxypyridinoline Chloride Trihydrochloride Salt

Beschreibung

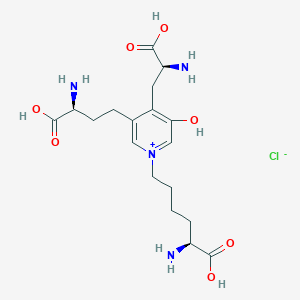

Deoxypyridinoline Chloride Trihydrochloride Salt is a chemical compound with the molecular formula C18H28N4O7·HCl and a molecular weight of 448.899 . It is a collagen cross-link agent, often used as a biochemical marker for bone resorption . This compound is significant in various scientific research fields due to its unique properties and applications.

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O7.ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);1H/t12-,13-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJBEQWPRFQNFU-JKBZPBJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Deoxypyridinoline Chloride Trihydrochloride Salt can be synthesized through the purification of deoxypyridinoline from bone. The purified deoxypyridinoline is then converted to its monochloride trihydrochloride salt form . The process involves mass spectrometry, NMR spectroscopy, and microelemental analysis to ensure the purity of the isolated materials, including the chloride counterions .

Analyse Chemischer Reaktionen

Deoxypyridinoline Chloride Trihydrochloride Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Deoxypyridinoline Chloride Trihydrochloride Salt has several scientific research applications:

Chemistry: It is used as a standard for the quantification of collagen cross-links in various samples.

Medicine: It is used in clinical studies to monitor bone health and diagnose conditions like osteoporosis.

Industry: It is employed in the production of high-quality reference materials and proficiency testing.

Wirkmechanismus

The mechanism of action of Deoxypyridinoline Chloride Trihydrochloride Salt involves its role as a collagen cross-link agent. It forms stable cross-links between collagen molecules, which are essential for the structural integrity of connective tissues. The molecular targets include collagen fibrils, and the pathways involved are related to collagen synthesis and degradation .

Vergleich Mit ähnlichen Verbindungen

Deoxypyridinoline Chloride Trihydrochloride Salt is unique compared to other collagen cross-link agents due to its specific structure and properties. Similar compounds include:

Pyridinoline: Another collagen cross-link agent used as a biochemical marker for bone resorption.

Hydroxylysylpyridinoline: A collagen cross-link agent with similar applications but different structural properties.

These compounds share similar applications but differ in their molecular structures and specific properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.